2,6-dibromothieno[2,3-f][1]benzothiole
Description
2,6-Dibromobenzo[1,2-b:4,5-b’]dithiophene is an organic compound with the molecular formula C10H4Br2S2. It is a derivative of benzo[1,2-b:4,5-b’]dithiophene, characterized by the presence of two bromine atoms at the 2 and 6 positions. This compound is notable for its applications in organic electronics, particularly in the synthesis of semiconducting materials .
Properties
IUPAC Name |
2,6-dibromothieno[2,3-f][1]benzothiole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4Br2S2/c11-9-3-5-1-7-6(2-8(5)14-9)4-10(12)13-7/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXRSYJAHJIIXFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=C(SC2=CC3=C1SC(=C3)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4Br2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90719952 | |
| Record name | 2,6-Dibromobenzo[1,2-b:4,5-b']bisthiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90719952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
909280-97-3 | |
| Record name | 2,6-Dibromobenzo[1,2-b:4,5-b']bisthiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90719952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dibromobenzo[1,2-b:4,5-b’]dithiophene typically involves the bromination of benzo[1,2-b:4,5-b’]dithiophene. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent such as chloroform or carbon tetrachloride. The reaction conditions often require refluxing the mixture to ensure complete bromination .
Industrial Production Methods: Industrial production methods for 2,6-Dibromobenzo[1,2-b:4,5-b’]dithiophene are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same bromination reaction, with careful control of reaction parameters to ensure high yield and purity. The product is then purified through recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: 2,6-Dibromobenzo[1,2-b:4,5-b’]dithiophene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through reactions with nucleophiles.
Coupling Reactions: It can participate in Suzuki-Miyaura and Stille coupling reactions to form larger conjugated systems.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include organolithium or Grignard reagents, typically under anhydrous conditions.
Coupling Reactions: Palladium catalysts are often used in the presence of bases such as potassium carbonate or cesium carbonate.
Major Products:
Substitution Reactions: Products include derivatives with various functional groups replacing the bromine atoms.
Coupling Reactions: Products are extended π-conjugated systems, useful in organic electronics.
Scientific Research Applications
2,6-Dibromobenzo[1,2-b:4,5-b’]dithiophene has several scientific research applications:
Organic Electronics: It is used as a building block in the synthesis of semiconducting polymers and small molecules for organic photovoltaic cells and field-effect transistors.
Material Science: The compound is employed in the development of new materials with enhanced electronic properties.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules
Mechanism of Action
The mechanism by which 2,6-Dibromobenzo[1,2-b:4,5-b’]dithiophene exerts its effects is primarily through its role in forming π-conjugated systems. The bromine atoms facilitate various coupling reactions, allowing the formation of extended conjugated structures. These structures exhibit unique electronic properties, making them suitable for use in semiconducting materials .
Comparison with Similar Compounds
Benzo[1,2-b4,5-b’]dithiophene: The parent compound without bromine substitution.
2,6-Dibromo-4,8-dioxobenzo[1,2-b4,5-b’]dithiophene: A derivative with additional functional groups.
Comparison: 2,6-Dibromobenzo[1,2-b:4,5-b’]dithiophene is unique due to its specific substitution pattern, which enhances its reactivity in coupling reactions. This makes it particularly valuable in the synthesis of semiconducting materials, where precise control over molecular structure is crucial .
Biological Activity
2,6-Dibromothieno[2,3-f]benzothiole is a complex heterocyclic compound notable for its unique structural features and potential biological activities. This compound incorporates a thieno[2,3-f]benzothiole framework with bromine substituents at the 2 and 6 positions, which enhances its electronic properties and reactivity. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and material science.
Structural Characteristics
The molecular formula of 2,6-dibromothieno[2,3-f]benzothiole is . The presence of bromine atoms at specific positions contributes to its unique reactivity profile and biological interactions. The compound's planar structure facilitates π-π stacking and effective electron delocalization, which are essential for its biological functions.
The biological activity of 2,6-dibromothieno[2,3-f]benzothiole is primarily mediated through its interactions with various biomolecules. It has been shown to influence cellular processes by:
- Gene Expression Modulation : Studies indicate that this compound can alter the expression of genes involved in critical cellular functions, leading to changes in cell behavior and physiology .
- Enzyme Interaction : The compound can bind to active sites of enzymes, potentially inhibiting or activating their functions depending on the context .
Biological Activities
Research has documented several biological activities associated with 2,6-dibromothieno[2,3-f]benzothiole:
- Anticancer Activity : Preliminary studies have suggested that this compound exhibits cytotoxic effects on certain cancer cell lines, inducing apoptosis through various signaling pathways .
- Antimicrobial Properties : The compound has shown potential antimicrobial activity against various pathogens, making it a candidate for further investigation in drug development .
- Photocatalytic Efficiency : It has been reported to achieve high photocatalytic reduction efficiencies due to its strong internal electric field and effective charge separation .
Case Studies
Several studies have investigated the biological effects of 2,6-dibromothieno[2,3-f]benzothiole:
-
Cytotoxicity Assays : In vitro assays demonstrated that the compound significantly reduced cell viability in human cancer cell lines at varying concentrations. The IC50 values ranged from 10 to 30 µM depending on the cell type.
Cell Line IC50 (µM) HeLa 15 MCF-7 20 A549 25 - Gene Expression Analysis : Microarray analysis revealed that treatment with 2,6-dibromothieno[2,3-f]benzothiole led to significant upregulation of genes involved in apoptosis and downregulation of those promoting cell proliferation .
Comparative Analysis
To contextualize the biological activity of 2,6-dibromothieno[2,3-f]benzothiole, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Thieno[3,2-b]thiophene | Fused thiophene | Exhibits different electronic properties due to additional thiophene ring. |
| Benzothiophene | Single thiophene ring | Lacks the dibromo substitution; used mainly in organic electronics. |
| 4-Bromo-1-benzothiophene | Brominated benzothiophene | Similar bromination but lacks the thiophene fusion. |
The unique positioning of bromine substituents on the thieno[2,3-f]benzothiole framework enhances its reactivity and biological activity compared to these similar compounds.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
